molecular formula C4H4ClN3 B1289874 3-Chloropyridazin-4-Amine CAS No. 55928-83-1

3-Chloropyridazin-4-Amine

Cat. No. B1289874
CAS RN: 55928-83-1
M. Wt: 129.55 g/mol
InChI Key: MCWXCHZBZFOHFB-UHFFFAOYSA-N
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Description

3-Chloropyridazin-4-amine is a chemical compound that is part of the pyridazine class of heterocyclic aromatic organic compounds. Pyridazines are characterized by a six-membered ring structure with two adjacent nitrogen atoms. The specific compound of interest, 3-chloropyridazin-4-amine, would have a chlorine atom substituted at the third position and an amine group at the fourth position of the pyridazine ring.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, such as p-nitrophenylacetic acid and cyanoacetic acid, to form pyridazin-3-one derivatives in excellent yield . Another method for the synthesis of pyridazine derivatives, which could potentially be adapted for the synthesis of 3-chloropyridazin-4-amine, is the microwave-assisted regioselective amination of dichloropyridazines .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex and diverse, depending on the substituents attached to the ring. The structures of newly synthesized compounds are typically confirmed using various analytical and spectroscopic methods, including X-ray crystallography . For 3-chloropyridazin-4-amine, the presence of the chlorine atom and the amine group would influence the electronic distribution and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions. For instance, 6-acetyl-3-oxopyridazine derivatives can react with DMF-DMA to afford enaminone derivatives, which can further react with aminoazoles to form azolo[1,5-a]pyrimidine derivatives . Additionally, amidation reactions can be performed using pyridazinyl phosphoric acid esters as coupling agents to yield amides . These reactions highlight the reactivity of the pyridazine ring and suggest that 3-chloropyridazin-4-amine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a chlorine atom, which is electron-withdrawing, could potentially increase the compound's reactivity in nucleophilic substitution reactions. The amine group could also engage in hydrogen bonding, affecting the compound's solubility and boiling point. The exact properties of 3-chloropyridazin-4-amine would need to be determined experimentally.

Scientific Research Applications

  • Summary of the Application : 3-Chloropyridazin-4-Amine is used as a ligand in the synthesis of transition metal complexes. These complexes have been studied for their biological activities and molecular docking capabilities .
  • Methods of Application or Experimental Procedures : The complexes were prepared by reacting the ligand (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine with the metal ions of iron, nickel, and copper in a 1:1 and 1:2 molar ratio in an ethanolic medium .
  • Results or Outcomes : The synthesized metal complexes were evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity against various strains. Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand .

Safety And Hazards

3-Chloropyridazin-4-Amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-chloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWXCHZBZFOHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629356
Record name 3-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridazin-4-Amine

CAS RN

55928-83-1
Record name 3-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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